molecular formula C16H30N2O3 B1440643 Tert-butyl 4-(3-(hydroxymethyl)piperidin-1-YL)piperidine-1-carboxylate CAS No. 864293-17-4

Tert-butyl 4-(3-(hydroxymethyl)piperidin-1-YL)piperidine-1-carboxylate

Cat. No.: B1440643
CAS No.: 864293-17-4
M. Wt: 298.42 g/mol
InChI Key: GAZKWALREOBSLR-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-(hydroxymethyl)piperidin-1-YL)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is known for its utility as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation . This compound is characterized by its unique structure, which includes a tert-butyl group, a hydroxymethyl group, and a piperidine ring, making it a valuable tool in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-(hydroxymethyl)piperidin-1-YL)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde as a reagent.

    Attachment of the Tert-butyl Group: The tert-butyl group is introduced through a tert-butylation reaction, typically using tert-butyl chloride and a base such as sodium hydroxide.

    Formation of the Carboxylate Group: The carboxylate group is introduced through a carboxylation reaction, often using carbon dioxide under specific conditions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-(hydroxymethyl)piperidin-1-YL)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 4-(3-(hydroxymethyl)piperidin-1-YL)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a linker in the development of PROTACs.

    Biology: Employed in the study of protein-protein interactions and protein degradation pathways.

    Medicine: Investigated for its potential in drug development, particularly in targeted cancer therapies.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-(hydroxymethyl)piperidin-1-YL)piperidine-1-carboxylate involves its role as a linker in PROTACs. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The compound’s structure allows it to facilitate the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase, thereby promoting targeted protein degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(3-(hydroxymethyl)piperidin-1-YL)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which provides a balance of rigidity and flexibility. This makes it particularly effective in optimizing the 3D orientation of PROTACs, enhancing their ability to form ternary complexes and degrade target proteins efficiently .

Properties

IUPAC Name

tert-butyl 4-[3-(hydroxymethyl)piperidin-1-yl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O3/c1-16(2,3)21-15(20)17-9-6-14(7-10-17)18-8-4-5-13(11-18)12-19/h13-14,19H,4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZKWALREOBSLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CCCC(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693028
Record name tert-Butyl 3-(hydroxymethyl)[1,4'-bipiperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864293-17-4
Record name tert-Butyl 3-(hydroxymethyl)[1,4'-bipiperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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